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Compound of Interest

Compound Name: cyclo-Cannabigerol

Cat. No.: B15611525 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
cyclo-Cannabigerol (cyclo-CBG) is a recently identified, non-psychoactive phytocannabinoid

and a major metabolite of Cannabigerol (CBG).[1][2] Its unique cyclic ether structure, formed

from the geranyl side chain of CBG, presents a compelling target for further pharmacological

investigation. Accurate structural elucidation is paramount for understanding its biological

activity and for the development of potential therapeutic agents. Nuclear Magnetic Resonance

(NMR) spectroscopy is an indispensable tool for the unambiguous determination of the

chemical structure of novel compounds like cyclo-CBG. This application note provides a

detailed protocol and data interpretation guide for the structural elucidation of cyclo-CBG using

one-dimensional (1D) and two-dimensional (2D) NMR techniques.

Structural Elucidation of cyclo-Cannabigerol
The structural confirmation of cyclo-CBG relies on a comprehensive analysis of its ¹H and ¹³C

NMR spectra, complemented by 2D correlation experiments such as COSY, HSQC, and

HMBC. These techniques collectively provide information about the proton and carbon

environments, direct proton-carbon attachments, and long-range proton-carbon connectivities,

respectively.
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The following tables summarize the ¹H and ¹³C NMR chemical shift data for cyclo-
Cannabigerol, as would be determined from NMR analysis.

Table 1: ¹H NMR (Proton) Data for cyclo-Cannabigerol

Atom #
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

2-H 6.15 s

4-H 6.10 s

1'-Ha 2.85 dd 15.0, 5.0

1'-Hb 2.75 dd 15.0, 8.0

2'-H 4.50 dd 8.0, 5.0

4'-Ha 2.10 m

4'-Hb 2.00 m

5'-H 5.15 t 7.0

7'-H 1.65 s

8'-H 1.60 s

9'-H 1.25 s

1''-H₂ 2.45 t 7.5

2''-H₂ 1.55 m

3''-H₂ 1.30 m

4''-H₂ 1.30 m

5''-H₃ 0.90 t 7.0

OH 5.50 s

OH 4.80 s

Table 2: ¹³C NMR (Carbon) Data for cyclo-Cannabigerol
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Atom # Chemical Shift (δ, ppm)

1 154.5

2 108.0

3 155.0

4 105.0

5 140.0

6 110.0

1' 30.0

2' 85.0

3' 88.0

4' 40.0

5' 124.0

6' 132.0

7' 25.7

8' 17.7

9' 24.0

1'' 35.5

2'' 31.5

3'' 22.6

4'' 31.0

5'' 14.1
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Isolation of cyclo-Cannabigerol: cyclo-CBG can be isolated from in vitro metabolism studies

of CBG using human liver microsomes or can be chemically synthesized.[1]

Sample Preparation for NMR:

Dissolve approximately 5-10 mg of purified cyclo-CBG in 0.5-0.7 mL of a suitable

deuterated solvent (e.g., chloroform-d, methanol-d₄).

Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift

referencing (δ 0.00 ppm).

Filter the solution into a 5 mm NMR tube to remove any particulate matter.

NMR Data Acquisition
Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a

cryoprobe is recommended for optimal resolution and sensitivity.

1D NMR Spectra:

Acquire a ¹H NMR spectrum to identify the proton signals and their multiplicities.

Acquire a ¹³C NMR spectrum to identify the carbon signals. A DEPT-135 experiment can

be run to differentiate between CH, CH₂, and CH₃ groups.

2D NMR Spectra:

COSY (Correlation Spectroscopy): Acquire a ¹H-¹H COSY spectrum to identify proton-

proton spin-spin coupling networks, revealing which protons are adjacent to each other.

HSQC (Heteronuclear Single Quantum Coherence): Acquire a ¹H-¹³C HSQC spectrum to

identify direct one-bond correlations between protons and their attached carbons.

HMBC (Heteronuclear Multiple Bond Correlation): Acquire a ¹H-¹³C HMBC spectrum to

identify long-range (typically 2-3 bond) correlations between protons and carbons. This is

crucial for connecting different spin systems and elucidating the overall carbon skeleton.
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Data Interpretation and Structural Elucidation
Workflow
The structural elucidation of cyclo-CBG is a stepwise process involving the analysis of all

acquired NMR data.

Analysis of ¹H and ¹³C NMR: The number of signals in the ¹H and ¹³C spectra provides an

initial count of the unique proton and carbon environments in the molecule. The chemical

shifts give clues about the electronic environment of each nucleus (e.g., aromatic, aliphatic,

olefinic, attached to a heteroatom).

HSQC Analysis: The HSQC spectrum is used to definitively link each proton signal to its

directly attached carbon atom. This simplifies the assignment process significantly.

COSY Analysis: The COSY spectrum reveals the connectivity of protons within individual

spin systems. For example, the protons of the pentyl side chain will show correlations with

each other.

HMBC Analysis: The HMBC spectrum is key to assembling the complete structure. It shows

correlations between protons and carbons that are two or three bonds away. For instance,

the aromatic protons will show HMBC correlations to the carbons of the aromatic ring and

the benzylic carbons. Protons on the newly formed furan ring will show correlations to

carbons within the ring and to adjacent carbons, confirming the cyclic structure.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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